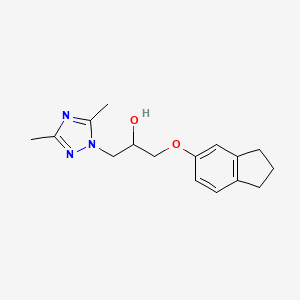

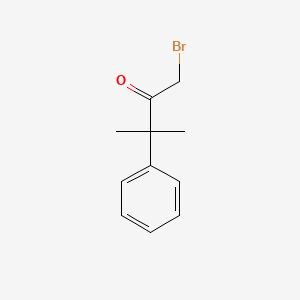

![molecular formula C20H19N5O4S B2510908 N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 899994-96-8](/img/structure/B2510908.png)

N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide, is a complex molecule that appears to be related to the field of heterocyclic chemistry and ligand design for catalytic processes. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on heterocyclic compounds and ligand behavior in catalytic systems.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that include the formation of intermediate products, which are then further reacted to obtain the desired final structure. For instance, the synthesis of thieno[2,3-b]pyridine derivatives as described in the second paper involves a sequence of reactions starting with N-1-Naphthyl-3-oxobutanamide, followed by reactions with arylidinecyanothioacetamide, α-haloketones, and various other reagents to yield a range of heterocyclic compounds . This suggests that the synthesis of the compound would likely involve a similar complex sequence of reactions, possibly including the formation of an oxalamide intermediate and subsequent cyclization and functionalization steps.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one described is typically characterized by the presence of multiple ring systems, which may include nitrogen, sulfur, and oxygen heteroatoms. These heteroatoms contribute to the unique chemical behavior of the molecules. The presence of an oxalamide moiety suggests potential for hydrogen bonding and chelation, as seen in the first paper where related ligands coordinate to copper(I) with oxygen atoms of N-oxide and amide . This implies that the compound may also exhibit similar coordination properties due to its structural features.

Chemical Reactions Analysis

Heterocyclic compounds are known to undergo a variety of chemical reactions, depending on the functional groups present and the reaction conditions. The second paper outlines a plethora of reactions involving thieno[2,3-b]pyridine derivatives, including cyclization, saponification, diazotization, and rearrangement reactions . These reactions lead to the formation of diverse structures with potential biological activity or catalytic utility. The compound , with its oxalamide and thieno[3,4-c]pyrazole components, would likely be amenable to similar types of chemical transformations, which could be exploited in the synthesis of novel materials or in catalytic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The heterocyclic rings and the oxalamide group are likely to impact the compound's solubility, melting point, and stability. The ligand behavior in catalytic systems, as seen with related oxalamic acids, suggests that the compound could exhibit favorable solubility in both water and organic solvents, and potentially low catalyst loading in catalytic reactions . The presence of heteroatoms and multiple rings would also affect the compound's electronic properties, which could be relevant in its reactivity and interaction with metal centers in catalysis.

Applications De Recherche Scientifique

Electrolyte-Controlled Redox Conductivity The research by Dubois, Abboud, and Reynolds (2004) explores electrolyte variations to control redox and n-type doping processes in π-conjugated electroactive polyheterocycles. This study highlights the significance of soft, bulky cations for true n-type doping in electrochemical systems, which could be relevant for the development of advanced materials and sensors. The findings may indirectly suggest potential applications in electronics and material science for the compound (C. J. Dubois, A. Abboud, & J. Reynolds, 2004).

Cadmium Complex Synthesis and Properties The study by Bai Fengyingc (2012) on the synthesis and properties of a cadmium complex using bisphenyl-pyrazolyl-pyridine derivative and oxalate as mixed ligands reveals structural insights and potential applications in catalysis and material science. The complex's thermal stability and photoluminescent properties suggest possible research directions in photoluminescence and catalysis (Bai Fengyingc, 2012).

Photonic Applications Yemineni S. L. V. Narayana et al. (2016) discuss the creation of whispering-gallery-mode resonance modes over a broad wavelength range, suggesting applications in photonic devices and materials. This research points to potential uses in developing optical materials and devices with specific photonic properties (Yemineni S. L. V. Narayana et al., 2016).

Anti-Tumor Agents Gomha, Edrees, and Altalbawy (2016) synthesized a new series of compounds evaluated for their anti-tumor activities. This research indicates the potential of similar compounds in medical research, specifically in developing new therapeutic agents for cancer treatment (S. M. Gomha, M. M. Edrees, & Farag M. A. Altalbawy, 2016).

Metal Complex Catalysis Nyamato, Alam, Ojwach, and Akerman (2015) explored the synthesis and ethylene oligomerization studies of metal complexes, indicating potential applications in catalysis and industrial chemistry. The research suggests possible uses in catalytic processes and the synthesis of polymers (George S. Nyamato et al., 2015).

Propriétés

IUPAC Name |

N'-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S/c1-13-6-2-3-8-17(13)25-18(15-11-30(28,29)12-16(15)24-25)23-20(27)19(26)22-10-14-7-4-5-9-21-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFHOIXPMNWZBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

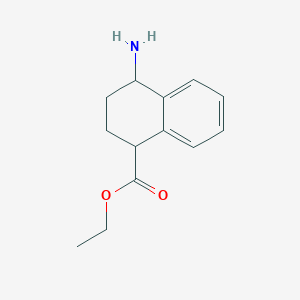

![3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2510825.png)

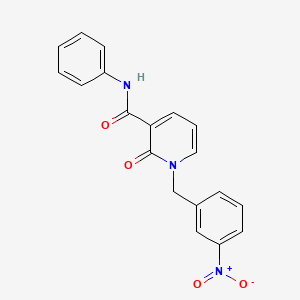

![6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2510826.png)

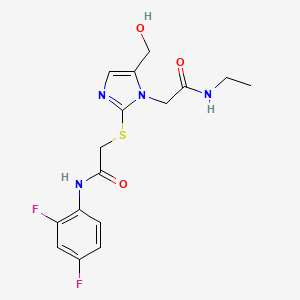

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chlorobenzoate](/img/structure/B2510827.png)

![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2510828.png)

![2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2510829.png)

![5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride](/img/structure/B2510832.png)